molecular formula C16H17ClFN3O3S B2561970 4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine CAS No. 2034363-20-5

4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine

Cat. No. B2561970
CAS RN: 2034363-20-5
M. Wt: 385.84
InChI Key: PXRKLMOAOUASFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of human diseases . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It has a sulfonyl group attached to a chlorophenyl group, an ethyl group, and a fluorine atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in the compound allows efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Pyrimidine Derivatives in Crystal Structures and Hydrogen Bonding

Research on pyrimidine and aminopyrimidine derivatives highlights their biological importance due to their occurrence as components of nucleic acids. Studies have examined the crystal structures of pyrimethamine derivatives, revealing intricate hydrogen bonding patterns that mimic carboxylate anion associations, demonstrating the chemical versatility and potential for targeted drug design (Balasubramani, Muthiah, & Lynch, 2007; Nirmalram & Muthiah, 2010).

Antibacterial Agents

The synthesis and reactions of naphthyridine carboxylic acid derivatives have been investigated for their potential as antibacterial agents. These studies illustrate the chemical routes to developing potent antibacterials, providing a foundation for understanding the antibacterial applications of related pyrimidine compounds (Miyamoto et al., 1987).

Herbicidal Applications

Research into fluoro intermediates for herbicidal sulfonylureas indicates the agricultural relevance of fluoropyrimidine derivatives. The synthesis of new pyrimidine and triazine intermediates suggests potential applications in developing selective herbicides, underlining the agricultural significance of similar chemical structures (Hamprecht et al., 1999).

Cytotoxic Activity

Studies on novel thiopyrimidine derivatives have explored their cytotoxic activities, providing insights into their potential therapeutic applications. Such research underscores the importance of pyrimidine derivatives in developing treatments for various diseases, including cancer (Stolarczyk et al., 2018).

Folic Acid Metabolism

The effect of pyrimethamine on folic acid metabolism in bacterial species has been studied, highlighting the biochemical pathways targeted by pyrimidine derivatives. This research is crucial for understanding the mechanism of action of antifolate drugs and their potential applications in treating infectious diseases (Wood & Hitchings, 1959).

properties

IUPAC Name

4-[1-(3-chlorophenyl)sulfonylpyrrolidin-3-yl]oxy-6-ethyl-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN3O3S/c1-2-14-15(18)16(20-10-19-14)24-12-6-7-21(9-12)25(22,23)13-5-3-4-11(17)8-13/h3-5,8,10,12H,2,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRKLMOAOUASFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=CC(=CC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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